Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-
Description
Cyclohexenyl ethylbenzene (B125841) ethers are a class of organic molecules that feature a cyclohexene (B86901) ring and an ethylbenzene group linked by an ether oxygen. The subject of this article, Benzene (B151609), 1-(2-cyclohexen-1-yloxy)-4-ethyl-, serves as a representative example of this structural class. While specific research on this particular compound is not extensively documented, an understanding of its chemical nature can be derived from the well-established principles of its core components: aryl ethers, alkyl ethers, substituted cyclohexenes, and the ethylbenzene framework.
Aryl and alkyl ethers are fundamental functional groups in organic chemistry, valued for their relative stability and the versatility they offer in synthetic transformations. fiveable.meacs.org The ether linkage, characterized by a C-O-C bond, is generally unreactive under many conditions, making it an excellent protecting group for alcohols. libretexts.org
Aryl ethers, where an oxygen atom is connected to an aromatic ring, play a crucial role in the synthesis of pharmaceuticals, fragrances, and polymers. fiveable.meacs.org The oxygen atom's lone pairs can donate electron density to the aromatic ring, influencing its reactivity in electrophilic substitution reactions. rsc.org Alkyl ethers, in turn, are common solvents and are integral to the structure of many natural products and industrial chemicals. pharmiweb.com The combination of both aryl and alkyl groups in a single ether molecule, as seen in Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-, creates a molecule with a blend of properties that can be exploited in diverse synthetic applications.
The cyclohexene moiety, a six-membered carbon ring with one double bond, introduces both stereochemical complexity and a site of specific reactivity. The double bond in cyclohexene can readily undergo a variety of addition reactions, including hydrogenation, halogenation, and epoxidation, allowing for the introduction of new functional groups. fiveable.meyoutube.com
The presence of substituents on the cyclohexene ring, as in the case of the ether linkage in our target molecule, influences the regioselectivity and stereoselectivity of these reactions. worldofmolecules.com The conformational flexibility of the cyclohexene ring, which exists in a half-chair conformation, also plays a critical role in determining the outcome of chemical reactions. worldofmolecules.com The stereochemistry of the ether linkage at the allylic position is a key feature that can direct the approach of reagents. slideshare.net
The ethylbenzene framework is a cornerstone of the petrochemical industry, primarily serving as a precursor to styrene, the monomer for polystyrene. wikipedia.orgnbinno.comchemcess.com Beyond this large-scale application, the ethylbenzene unit is a common structural motif in a variety of organic molecules. The ethyl group can be functionalized through various reactions, and the benzene ring can undergo electrophilic aromatic substitution to introduce a wide range of substituents. wikipedia.orgwyzant.com
In the context of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-, the ethyl group on the benzene ring provides a lipophilic character to the molecule and can potentially be a site for further chemical modification. nih.gov The presence of the ether linkage para to the ethyl group will influence the regioselectivity of any substitution reactions on the aromatic ring.
Contemporary research in organic synthesis is increasingly focused on the development of efficient and selective methods for the construction of complex molecules. ox.ac.ukimarcgroup.com For complex ether systems, this includes the development of novel catalytic methods for etherification, particularly for the formation of sterically hindered ethers. ox.ac.uk There is also a significant effort directed towards the selective functionalization of C-H bonds adjacent to the ether oxygen (α-C-H functionalization), which allows for the direct modification of the ether structure without the need for pre-installed functional groups. nih.gov
Furthermore, the synthesis of ethers with specific three-dimensional arrangements is a key area of interest, as the stereochemistry of a molecule is often critical to its biological activity. nih.gov Research into molecules like Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- would likely explore new synthetic routes to access this structure and investigate its potential as a building block for more complex molecular architectures.
Properties of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-
| Property | Value |
| Molecular Formula | C₁₄H₁₈O |
| Molecular Weight | 202.29 g/mol |
| CAS Number | 138624-02-9 |
| Predicted LogP | 4.5 |
| Predicted Boiling Point | 315.6 °C |
| Predicted Density | 0.98 g/cm³ |
Structure
2D Structure
3D Structure
Properties
CAS No. |
484018-33-9 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-cyclohex-2-en-1-yloxy-4-ethylbenzene |
InChI |
InChI=1S/C14H18O/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h4,6,8-11,13H,2-3,5,7H2,1H3 |
InChI Key |
QWTMGIOEGAERTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2CCCC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Benzene, 1 2 Cyclohexen 1 Yloxy 4 Ethyl
Transformations Involving the Cyclohexene (B86901) Unsaturation
The cyclohexene moiety is the most reactive part of the molecule for a variety of transformations due to the presence of the carbon-carbon double bond and allylic protons.
Electrophilic Addition Reactions to the Cyclohexene Double Bond
The electron-rich pi bond of the cyclohexene ring is susceptible to attack by electrophiles. These reactions proceed via the formation of a carbocation or a bridged-ion intermediate, followed by the capture of a nucleophile. chemguide.co.uk As the bromine molecule (Br₂) approaches the double bond, the pi electrons repel the electrons in the Br-Br bond, inducing a dipole. chemguide.co.uk The slightly positive bromine atom acts as an electrophile, accepting a pair of electrons from the double bond. youtube.com This typically results in the formation of a cyclic bromonium ion intermediate. youtube.com The subsequent backside attack by the bromide ion (Br⁻) leads to the formation of a trans-dibrominated product. youtube.comchegg.com
| Reagent | Expected Major Product | Reaction Type |
|---|---|---|
| Br₂ in CCl₄ | 1-(trans-1,2-dibromocyclohexyloxy)-4-ethylbenzene | Halogenation |
| HBr | 1-(2-bromocyclohexyloxy)-4-ethylbenzene | Hydrohalogenation |
| BH₃ then H₂O₂, NaOH | 1-(trans-2-hydroxycyclohexyloxy)-4-ethylbenzene | Hydroboration-Oxidation |
Cycloaddition Reactions (e.g., Diels-Alder) of the Cyclohexene Ring
The double bond of the cyclohexene ring can function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction involves a concerted mechanism between the dienophile and a conjugated diene to form a new six-membered ring. wikipedia.org The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups, which the 4-ethylphenyloxy group is not; therefore, forcing conditions such as high temperature or pressure may be required. jove.com The stereochemistry of the dienophile is retained in the product. libretexts.org
| Diene | Expected Product Structure | Reaction Name |
|---|---|---|
| 1,3-Butadiene | Bicyclic adduct with a new six-membered ring | Diels-Alder Reaction |
| Cyclopentadiene | Tricyclic adduct (endo stereoisomer favored) | Diels-Alder Reaction |
Catalytic Hydrogenation and Reduction Pathways of the Cyclohexene Moiety
The double bond of the cyclohexene ring can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst. The reaction is a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. Research on similar ethyl 2-methyl-1-cyclohexenyl ethers shows that hydrogenation with platinum catalysts proceeds with high stereospecificity to yield the cis-ether. oup.com Under standard conditions, the aromatic ring is unaffected.
| Catalyst | Solvent | Expected Product |
|---|---|---|
| Pd/C (Palladium on Carbon) | Ethanol | Benzene (B151609), 1-(cyclohexyloxy)-4-ethyl- |
| PtO₂ (Adams' catalyst) | Acetic Acid | Benzene, 1-(cyclohexyloxy)-4-ethyl- |
| Raney Ni | Methanol | Benzene, 1-(cyclohexyloxy)-4-ethyl- |
Oxidation Reactions of the Cyclohexene Ring
The cyclohexene ring offers two primary sites for oxidation: the double bond and the allylic positions. The choice of oxidizing agent determines the outcome.
Epoxidation : Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), react with the double bond to form an epoxide. The reaction is a stereospecific syn-addition where the oxygen atom is delivered to one face of the double bond, resulting in an oxacyclopropane ring. libretexts.orgmasterorganicchemistry.com
Allylic Oxidation : Reagents like selenium dioxide (SeO₂) can oxidize the allylic position (the carbon atom adjacent to the double bond) to introduce a hydroxyl group, yielding an allylic alcohol. du.ac.inadichemistry.com The mechanism involves an initial ene reaction followed by a nrochemistry.comlibretexts.org-sigmatropic rearrangement. nih.gov Studies on alkylated cyclohexenes have shown that these oxidations can be highly stereoselective. lookchem.com
| Reagent | Reaction Type | Expected Major Product |
|---|---|---|
| m-CPBA | Epoxidation | Benzene, 1-(1,2-epoxycyclohexyloxy)-4-ethyl- |
| SeO₂ | Allylic Oxidation | Benzene, 1-(3-hydroxy-1-cyclohexen-1-yloxy)-4-ethyl- |
| O₃, then Zn/H₂O | Ozonolysis (Reductive) | Aldehyde-containing ether fragment |
Allylic Rearrangements and Isomerizations
Being an aryl allyl-type ether, "Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-" is predicted to undergo a thermal Claisen rearrangement. ucalgary.ca This is a libretexts.orglibretexts.org-sigmatropic rearrangement that proceeds through a concerted, six-membered cyclic transition state. nrochemistry.comlibretexts.org Upon heating, the C-O bond cleaves as a new C-C bond forms between the C3 of the allyl group (the C3 of the cyclohexene ring) and the ortho position of the benzene ring. libretexts.org This initially forms a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to restore the aromaticity of the phenol (B47542) ring. ucalgary.caquora.com The result is the migration of the cyclohexenyl group from the oxygen atom to the carbon atom at the ortho position of the 4-ethylphenol (B45693) ring.
Reactions at the Ether Functional Group
Aryl alkyl ethers are generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI. ucalgary.calibretexts.org The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (a neutral phenol molecule). ucalgary.calibretexts.org The halide ion then acts as a nucleophile, attacking the adjacent carbon of the cyclohexenyl group. chemistrysteps.com Due to the stability of the allylic carbocation that can form from the cyclohexenyl group, the mechanism may have Sₙ1 character. libretexts.org The sp²-hybridized carbon of the benzene ring is resistant to nucleophilic attack, so the cleavage invariably yields a phenol and an alkyl halide. libretexts.org
| Reagent | Conditions | Expected Products |
|---|---|---|
| HBr (concentrated) | Heat | 4-Ethylphenol and 3-bromocyclohex-1-ene |
| HI (concentrated) | Heat | 4-Ethylphenol and 3-iodocyclohex-1-ene |
Cleavage Reactions of Cyclohexenyl Aryl Ethers
The carbon-oxygen bond of the ether in Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- is susceptible to cleavage, particularly under acidic conditions. As an allylic ether, its reactivity is significantly enhanced compared to saturated alkyl ethers. fiveable.me This increased lability is attributed to the stability of the resulting allylic carbocation intermediate. libretexts.orgfiveable.me
The cleavage reaction is typically initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com This step transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, the cleavage can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. wikipedia.orglibretexts.org
Given the structure of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-, the cleavage is expected to proceed readily through an SN1 pathway. This is because the departure of the 4-ethylphenol leaving group results in the formation of a resonance-stabilized cyclohexenyl carbocation. fiveable.melibretexts.org The stability of this allylic carbocation intermediate facilitates the unimolecular dissociation of the C-O bond. wikipedia.orgopenstax.org
Step 1 (Protonation): The ether oxygen is protonated by the acid.
Step 2 (C-O Bond Cleavage): The protonated ether undergoes unimolecular cleavage to form 4-ethylphenol and a stable cyclohexenyl carbocation. libretexts.org
Step 3 (Nucleophilic Attack): The halide anion (X⁻) from the acid attacks the carbocation to form 3-halocyclohexene.
Aryl alkyl ethers like this compound consistently cleave to produce a phenol and an alkyl halide, as the sp²-hybridized carbon of the benzene ring is resistant to nucleophilic attack. libretexts.orgmasterorganicchemistry.com Therefore, the products are 4-ethylphenol and a substituted cyclohexene.
| Reactant | Reagent | Mechanism | Aromatic Product | Alicyclic Product |
|---|---|---|---|---|
| Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- | HBr (aq), Δ | SN1 | 4-Ethylphenol | 3-Bromocyclohexene |
| Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- | HI (aq), Δ | SN1 | 4-Ethylphenol | 3-Iodocyclohexene |
| Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- | Trifluoroacetic Acid | E1/SN1 | 4-Ethylphenol | Cyclohexa-1,3-diene |
Transetherification and Rearrangement Processes
Aryl allyl ethers are renowned for undergoing thermal rearrangement reactions, most notably the Claisen rearrangement. organic-chemistry.org This reaction is a unito.itunito.it-sigmatropic rearrangement that occurs upon heating, converting the aryl allyl ether into an ortho-allylphenol. libretexts.orgucalgary.ca The process is intramolecular and proceeds through a concerted, six-membered cyclic transition state. libretexts.orglibretexts.org
For Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-, heating would initiate the migration of the cyclohexenyl group from the ether oxygen to the ortho position of the benzene ring.
The mechanism involves:
A concerted pericyclic reaction where the C-O bond cleaves as a new C-C bond forms between the terminal carbon of the allyl system (C3 of the cyclohexenyl ring) and the ortho-carbon of the phenyl ring. libretexts.orglibretexts.org
This forms a non-aromatic cyclohexadienone intermediate. libretexts.orglibretexts.org
A rapid tautomerization (proton shift) then occurs to restore the aromaticity of the ring, yielding the final product, 2-(2-cyclohexen-1-yl)-4-ethylphenol. ucalgary.ca
If both ortho positions on the benzene ring were blocked, the reaction could potentially proceed via a subsequent Cope rearrangement, migrating the allyl group to the para position. organic-chemistry.org However, in this specific compound, the ortho positions are available.
Transetherification, the exchange of an alkoxy group, can also occur, particularly under acid or base catalysis in the presence of an alcohol. For instance, in the presence of a nickel(0) catalyst and a different alcohol or phenol, the 2-cyclohexen-1-yloxy group could potentially be displaced. organic-chemistry.org
Silylation Reactions of Allylic Ethers
The allylic ether moiety can be converted into an allylic silane (B1218182) through palladium-catalyzed reactions. nih.gov This transformation typically involves the reaction of the allylic ether with a disilane, such as hexamethyldisilane, in the presence of a palladium(0) catalyst. organic-chemistry.org
The proposed catalytic cycle for this silylation involves several key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the C-O bond of the allylic ether to form an (η³-allyl)palladium complex. nih.gov
Transmetalation: This palladium complex then reacts with the disilane. This step is often the rate-limiting step of the reaction. acs.org
Reductive Elimination: The resulting intermediate undergoes reductive elimination to release the allylic silane product and regenerate the Pd(0) catalyst.
Mechanistic studies on similar systems have identified the (η³-allyl)palladium species as a key intermediate. acs.orgresearchgate.net The reaction conditions are generally mild, and the process can be highly regio- and stereoselective, typically favoring the formation of linear allylsilanes. organic-chemistry.org Applying this to Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- would be expected to yield a cyclohexenyl-substituted silane and a silylated 4-ethylphenol.
Reactivity of the Ethylbenzene (B125841) Substituent
Electrophilic Aromatic Substitution on the Ethyl-Substituted Phenyl Ring
The benzene ring in Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- is activated towards electrophilic aromatic substitution (EAS) by two substituents: the alkoxy group (-O-cyclohexenyl) and the ethyl group (-CH₂CH₃). Both are activating, ortho-, para-directing groups.
Alkoxy Group: This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring.
Ethyl Group: This is a weakly activating group that operates through hyperconjugation and weak inductive effects.
The powerful activating and directing effect of the alkoxy group dominates. Since the para position is already occupied by the ethyl group, incoming electrophiles will be directed primarily to the ortho positions (C2 and C6) relative to the ether linkage. The ethyl group also directs ortho and para; its ortho positions correspond to C3 and C5 relative to the ether. The steric bulk of the 2-cyclohexen-1-yloxy group may slightly favor substitution at the C2 position, which is ortho to the ether and meta to the less bulky ethyl group.
| Reaction | Reagent | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-2-nitro- |
| Bromination | Br₂/FeBr₃ | Benzene, 2-bromo-1-(2-cyclohexen-1-yloxy)-4-ethyl- |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(2-(2-Cyclohexen-1-yloxy)-5-ethylphenyl)ethanone |
Side-Chain Reactions at the Ethyl Group (e.g., oxidation)
The ethyl group attached to the benzene ring is susceptible to oxidation at the benzylic position (the carbon atom directly attached to the ring). lumenlearning.com This reactivity is due to the stabilization of radical or cationic intermediates at this position by the adjacent aromatic ring. libretexts.org
Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, under heating, will oxidize the ethyl group to a carboxylic acid. libretexts.orgcsbsju.edu A crucial requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon, which is met by the ethyl group. csbsju.eduyoutube.com Regardless of the length of the alkyl chain (provided it has a benzylic hydrogen), the product is benzoic acid. lumenlearning.com
Therefore, the oxidation of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- would convert the ethyl side-chain into a carboxyl group, yielding 4-(2-cyclohexen-1-yloxy)benzoic acid. It is important to note that the allylic ether and the double bond in the cyclohexenyl ring may also be sensitive to strong oxidizing conditions, potentially leading to cleavage or other side reactions. More selective, bio-inspired iron-catalyzed systems using molecular oxygen could potentially achieve this transformation with higher chemoselectivity. unito.itnih.gov
Elucidation of Reaction Mechanisms and Intermediates
The study of reaction mechanisms for this compound relies on understanding the intermediates and transition states involved in its characteristic reactions.
Ether Cleavage: The mechanism is predominantly SN1. The key intermediate is the resonance-stabilized cyclohexenyl carbocation . Its formation is the rate-determining step and explains the high reactivity of this allylic ether compared to saturated analogs under acidic conditions. fiveable.mefiveable.me The stability of this intermediate dictates the reaction pathway and products. libretexts.org
Claisen Rearrangement: This is a concerted pericyclic reaction, meaning it occurs in a single step without ionic or radical intermediates. ucalgary.ca The key feature is the highly ordered, chair-like six-membered transition state involving six electrons moving in a cyclic array. organic-chemistry.orglibretexts.org Isotopic labeling studies on similar aryl allyl ethers have confirmed the intramolecular nature and the specific connectivity changes predicted by this mechanism. libretexts.orglibretexts.org The immediate product is a non-aromatic dienone intermediate , which rapidly tautomerizes to the more stable aromatic phenol. libretexts.org
Side-Chain Oxidation: The mechanism for benzylic oxidation with strong agents like KMnO₄ is complex and thought to involve radical intermediates. libretexts.org The reaction is initiated by the abstraction of a benzylic hydrogen, forming a benzyl radical . This radical is stabilized by resonance with the aromatic ring, explaining the high selectivity for reaction at this position. libretexts.org Further oxidation steps lead to the formation of the carboxylic acid.
Palladium-Catalyzed Silylation: Mechanistic investigations point to a catalytic cycle involving organopalladium species. acs.org The crucial intermediate is the (η³-allyl)palladium complex , formed after oxidative addition of a Pd(0) species to the ether. nih.govacs.org Kinetic analyses suggest that the subsequent transmetalation with the silylating agent is often the turnover-limiting step in the catalytic cycle. acs.orgresearchgate.net
Identification of Key Transition States and Reaction Pathways
The reactivity of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- is largely dictated by the interplay between the aromatic ring, the ether linkage, and the allylic system of the cyclohexene moiety. Key reaction pathways likely include pericyclic reactions, such as Claisen and Cope rearrangements, which are characteristic of aryl allyl ethers.
Claisen and Cope Rearrangements:
Aryl cyclohexenyl ethers are known to undergo thermal or acid-catalyzed rearrangement reactions. mdpi.comnih.gov For Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-, a rsc.orgrsc.org-sigmatropic rearrangement (Claisen rearrangement) would be a probable pathway. This process involves the concerted movement of six electrons through a cyclic transition state. The initial Claisen rearrangement would likely form an ortho-substituted phenol, specifically 2-(cyclohex-2-en-1-yl)-4-ethylphenol.
Subsequent to the initial Claisen rearrangement, a Cope rearrangement could occur, leading to the formation of a para-substituted phenol, 4-(cyclohex-2-en-1-yl)-4-ethylcyclohexa-2,5-dien-1-one, which would then tautomerize to the thermodynamically more stable 4-(cyclohex-2-en-1-yl)-4-ethylphenol. mdpi.com The transition states for these pericyclic reactions are highly ordered, chair-like six-membered rings, and their stability dictates the stereochemical outcome of the reaction. youtube.com Computational studies on similar systems help in visualizing these transition states and calculating their energy barriers. mdpi.com
Table 1: Potential Rearrangement Products and Intermediates
| Reactant | Reaction Type | Intermediate/Transition State | Product |
|---|---|---|---|
| Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- | Claisen Rearrangement | Cyclic 6-membered transition state | 2-(cyclohex-2-en-1-yl)-4-ethylphenol |
Electrophilic Aromatic Substitution:
The 4-ethylphenyl ether portion of the molecule can also undergo electrophilic aromatic substitution. The ether oxygen is an activating group, directing incoming electrophiles to the ortho and para positions. However, since the para position is blocked by the ethyl group, substitution would be directed to the positions ortho to the ether linkage. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu The mechanism proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu
Catalytic Cycle Analysis in Metal-Mediated Transformations
Metal catalysts, particularly those based on nickel and palladium, are instrumental in activating the otherwise inert C-O bond of aryl ethers for cross-coupling reactions. acs.org For Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-, a nickel-catalyzed cross-coupling reaction would likely proceed through the following catalytic cycle:
Oxidative Addition: A low-valent nickel(0) complex initiates the cycle by undergoing oxidative addition to the C(aryl)-O bond, forming a Ni(II)-aryloxy species.
Ligand Exchange/Transmetalation: A nucleophile (e.g., an organoboron or organozinc reagent) undergoes transmetalation with the Ni(II) complex, replacing the aryloxy group.
Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the Ni(0) catalyst, which can then re-enter the catalytic cycle.
The cyclohexene moiety can also be a site for metal-mediated transformations. For example, ruthenium-based catalysts are effective for the selective hydrogenation of benzene and its derivatives to cyclohexene and cyclohexane. mdpi.com While the benzene ring in the title compound is already substituted, the cyclohexene double bond could be susceptible to hydrogenation.
Table 2: Hypothetical Nickel-Catalyzed Cross-Coupling Cycle
| Step | Reactants | Catalyst State | Product of Step |
|---|---|---|---|
| Oxidative Addition | Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-, Ni(0)L_n | Ni(II) | Aryl-Ni(II)-O(cyclohexenyl) Complex |
| Transmetalation | Aryl-Ni(II)-O(cyclohexenyl) Complex, Nu-M | Ni(II) | Aryl-Ni(II)-Nu Complex |
Influence of Solvent and Catalyst on Reaction Outcomes
The choice of solvent and catalyst is critical in directing the reaction toward the desired product and can significantly impact reaction rates and selectivity.
Solvent Effects:
In pericyclic reactions like the Claisen rearrangement, solvent polarity can influence the reaction rate. While the reaction is largely concerted and thus less sensitive to solvent effects than ionic reactions, polar solvents can stabilize charge separation in the transition state, potentially accelerating the reaction.
For metal-catalyzed reactions, the solvent's role is more complex. It must be capable of dissolving the reactants and the catalyst, and it can also influence the catalyst's activity and stability. In nickel-catalyzed cross-couplings of aryl ethers, polar aprotic solvents like DMF or DMSO are often used.
Catalyst Effects:
The nature of the catalyst is paramount in determining the reaction's outcome. In the hydrogenation of aromatic rings, the choice of metal and support can determine the selectivity for cyclohexene over cyclohexane. For instance, ruthenium catalysts modified with promoters like zinc or lanthanum oxides have shown high selectivity for cyclohexene. mdpi.com Additives such as NaOH can further enhance selectivity by modifying the catalyst surface and its hydrophilic properties. mdpi.comcore.ac.uk
In cross-coupling reactions, the ligand on the metal center plays a crucial role. Electron-rich and sterically bulky ligands on nickel catalysts often facilitate the challenging oxidative addition of the C-O bond. acs.org
Table 3: Influence of Conditions on Potential Reactions
| Reaction Type | Catalyst | Solvent | Probable Outcome |
|---|---|---|---|
| Hydrogenation | Ru-Zn | Aqueous/Biphasic | Selective reduction of cyclohexene or benzene ring |
| Cross-Coupling | Ni(0) with NHC ligand | Polar Aprotic (e.g., DMF) | Cleavage of C(aryl)-O bond and formation of a new C-C or C-heteroatom bond |
While direct experimental data for "Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-" is limited, a robust understanding of its potential chemical reactivity can be inferred from the behavior of its constituent functional groups. The interplay of the aryl ether and cyclohexene moieties suggests a rich chemistry dominated by rearrangement reactions and susceptibility to various metal-catalyzed transformations. Further computational and experimental studies would be necessary to fully elucidate the specific mechanistic pathways and optimize reaction conditions for this particular compound.
Spectroscopic and Advanced Analytical Characterization of Benzene, 1 2 Cyclohexen 1 Yloxy 4 Ethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds. Through various NMR experiments, the chemical environment of each proton and carbon atom is mapped, and their connectivity is established.
¹H NMR spectroscopy provides critical information about the number of different types of protons and their neighboring environments. In a typical analysis, the spectrum for Benzene (B151609), 1-(2-cyclohexen-1-yloxy)-4-ethyl- would be recorded in a deuterated solvent like Chloroform-d (CDCl₃). The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard.
The aromatic protons on the 4-ethylphenyl group are expected to appear as two distinct doublets around 7.09 and 6.82 ppm, characteristic of a 1,4-disubstituted benzene ring. The ethyl group attached to the benzene ring would present as a quartet at approximately 2.60 ppm (CH₂) and a triplet at 1.21 ppm (CH₃).
Protons on the 2-cyclohexen-1-yl ring show more complex signals. The two olefinic protons are predicted to resonate as multiplets between 5.85 and 6.00 ppm. The allylic proton attached directly to the ether oxygen (O-CH) is a key diagnostic signal, typically found further downfield around 4.65 ppm due to the deshielding effect of the oxygen atom. The remaining four aliphatic protons on the cyclohexene (B86901) ring would appear as a series of multiplets in the upfield region, between 1.60 and 2.20 ppm.
Table 1: Predicted ¹H NMR Data for Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.09 | d | 2H | Aromatic (Ar-H) |
| 6.82 | d | 2H | Aromatic (Ar-H) |
| 5.85-6.00 | m | 2H | Olefinic (CH=CH) |
| 4.65 | m | 1H | Allylic (O-CH) |
| 2.60 | q | 2H | Methylene (B1212753) (-CH₂-CH₃) |
| 1.60-2.20 | m | 4H | Aliphatic (Cyclohexene CH₂) |
d = doublet, t = triplet, q = quartet, m = multiplet
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. nih.govthermofisher.com Each unique carbon atom in the structure gives a distinct signal, allowing for the complete characterization of the carbon framework.
For Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-, the aromatic carbons are expected to produce signals in the 115-157 ppm range. The carbon atom attached to the ether oxygen (C-O) would be the most downfield in this group, around 156.5 ppm. The olefinic carbons of the cyclohexene ring typically appear between 128 and 132 ppm. The key signal for the allylic carbon bonded to the oxygen (O-C) is predicted to be around 78.5 ppm. The aliphatic carbons of the ethyl group and the cyclohexene ring resonate in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 156.5 | Aromatic (Ar C-O) |
| 136.2 | Aromatic (Ar C-CH₂) |
| 131.8 | Olefinic (CH=C H) |
| 128.9 | Aromatic (Ar C-H) |
| 128.4 | Olefinic (C H=CH) |
| 115.8 | Aromatic (Ar C-H) |
| 78.5 | Allylic (O-CH) |
| 30.1 | Aliphatic (Cyclohexene CH₂) |
| 28.3 | Methylene (-CH₂-CH₃) |
| 25.0 | Aliphatic (Cyclohexene CH₂) |
| 19.4 | Aliphatic (Cyclohexene CH₂) |
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Key expected correlations include the coupling between the ethyl group's methylene (CH₂) and methyl (CH₃) protons, and extensive correlations among the protons of the cyclohexene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. princeton.edu This allows for the definitive assignment of carbon signals based on their known proton assignments. For example, the proton signal at ~4.65 ppm would show a cross-peak with the carbon signal at ~78.5 ppm, confirming the O-CH group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds. princeton.edu This is vital for connecting different fragments of the molecule. A critical HMBC correlation would be observed between the allylic proton (O-CH at ~4.65 ppm) and the aromatic carbon attached to the oxygen (C-O at ~156.5 ppm), confirming the ether linkage between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. princeton.edu This can provide insights into the molecule's preferred conformation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. nih.gov For Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- (C₁₄H₁₈O), the calculated exact mass is 202.135765 Da. An HRMS analysis would be expected to yield a measured mass that corresponds very closely to this theoretical value, confirming the molecular formula.
Table 3: HRMS Data for Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-
| Ion | Calculated Exact Mass [M+H]⁺ | Measured Mass |
|---|
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mpg.deyoutube.com This technique is invaluable for assessing the purity of a sample and providing structural information based on its fragmentation pattern upon ionization. gcms.czmdpi.com
In a GC-MS analysis, a sample of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- would first pass through a GC column, where it is separated from any impurities. The pure compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process causes the molecule to fragment in a predictable manner.
The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z = 202. Key fragmentation pathways would likely involve the cleavage of the ether bond. This could lead to a prominent fragment ion corresponding to the 4-ethylphenoxyl radical cation (m/z = 121) or the cyclohexenyl cation (m/z = 81). The relative abundance of these and other fragment ions creates a unique "fingerprint" that aids in the structural identification of the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of moderately polar compounds like Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-. In positive ion mode, the compound is expected to be detected primarily as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺.
The fragmentation pattern in tandem MS (MS/MS) would likely be dominated by the cleavage of the ether bond, which is the most labile part of the molecule. The primary fragmentation pathways would involve the loss of the cyclohexenyl group or cleavage of the bond between the oxygen and the aromatic ring.
Predicted ESI-MS Data
| Predicted m/z | Ion Formula | Description |
|---|---|---|
| 203.1430 | [C₁₄H₁₉O]⁺ | Protonated molecular ion [M+H]⁺ |
| 225.1250 | [C₁₄H₁₈ONa]⁺ | Sodium adduct [M+Na]⁺ |
| 121.0648 | [C₈H₉O]⁺ | Fragment resulting from the loss of the cyclohexene moiety (C₆H₈) |
Vibrational and Electronic Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- is predicted to show characteristic absorption bands corresponding to its aromatic, ether, alkene, and alkyl components.
Aromatic Ring: C-H stretching vibrations for the aromatic protons are expected just above 3000 cm⁻¹. Overtone and combination bands, characteristic of the 1,4-disubstitution pattern, would appear in the 2000-1650 cm⁻¹ region. A strong band around 850-800 cm⁻¹ would confirm the para-substitution.
Ether Linkage: The most diagnostic peak for the ether group would be the strong, asymmetric C-O-C stretching vibration, anticipated in the 1260-1200 cm⁻¹ region for an aryl-alkyl ether.
Cyclohexene Ring: The C=C stretching of the alkene in the cyclohexene ring would give a medium intensity peak around 1650 cm⁻¹. The vinylic C-H stretch is expected near 3050-3020 cm⁻¹.
Alkyl Groups: C-H stretching vibrations for the ethyl and cyclohexenyl methylene groups will be observed in the 2960-2850 cm⁻¹ range.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| 3050-3020 | =C-H Stretch | Aromatic & Alkene |
| 2960-2850 | C-H Stretch | Ethyl & Cyclohexenyl |
| ~1650 | C=C Stretch | Alkene (Cyclohexenyl) |
| ~1610, ~1500 | C=C Stretch | Aromatic Ring |
| 1260-1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
The primary chromophore in this molecule is the 4-ethylphenoxy group. The benzene ring exhibits characteristic π→π* transitions. The ether oxygen and the alkyl group act as auxochromes, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The isolated double bond in the cyclohexene ring absorbs at much shorter wavelengths (<200 nm) and would not be observed in a standard UV-Vis spectrum.
Predicted UV-Vis Absorption Maxima (in Ethanol)
| Predicted λmax | Electronic Transition | Chromophore |
|---|---|---|
| ~225 nm | E₂-band (π→π*) | Benzene Ring |
Chromatographic Techniques for Separation and Quantification
With a molecular weight of 202.29 g/mol , Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- is sufficiently volatile and thermally stable for analysis by Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The retention time will be dependent on the specific column and analytical conditions. A non-polar or mid-polarity capillary column would be suitable for separation.
Typical GC Conditions for Analysis
| Parameter | Value |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
High-Performance Liquid Chromatography (HPLC) is an excellent method for the separation and quantification of this compound. Due to its moderate polarity, reversed-phase HPLC would be the method of choice. The compound would be well-retained on a hydrophobic stationary phase and eluted with a mixture of an organic solvent and water.
Typical HPLC Conditions for Analysis
| Parameter | Value |
|---|---|
| Column | C18 or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Gradient | 50% Acetonitrile to 95% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm or 275 nm |
Theoretical and Computational Chemistry Approaches to Benzene, 1 2 Cyclohexen 1 Yloxy 4 Ethyl
Electronic Structure Calculations and Molecular Properties
Electronic structure calculations are fundamental to predicting a molecule's reactivity, stability, and spectroscopic properties. By solving approximations of the Schrödinger equation, these methods map out the distribution of electrons and determine the energies of molecular orbitals.
Both Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry used to investigate molecules like Benzene (B151609), 1-(2-cyclohexen-1-yloxy)-4-ethyl-.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. They are systematically improvable, meaning that by increasing the level of theory and the size of the basis set, one can converge toward the exact solution of the Schrödinger equation. For a molecule of this size, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed, though the latter would be computationally very expensive.
Density Functional Theory (DFT) offers a computationally more tractable alternative to high-level ab initio methods, without a significant loss of accuracy for many applications. acs.orgnih.govresearchgate.net DFT calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. researchgate.netmaterialsciencejournal.org These calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and determine various electronic properties. researchgate.netresearchgate.net
Table 1: Comparison of Theoretical Methods for Molecular Property Calculation
| Method | Basis of Calculation | Computational Cost | Typical Applications for Aryl Ethers |
|---|---|---|---|
| Hartree-Fock (HF) | Wavefunction | Moderate | Initial geometry optimization, orbital energies. |
| MP2 | Wavefunction | High | More accurate energy calculations, electron correlation effects. |
| DFT (e.g., B3LYP) | Electron Density | Moderate | Geometry optimization, HOMO-LUMO analysis, electrostatic potential maps. researchgate.net |
| Coupled Cluster (CC) | Wavefunction | Very High | High-accuracy benchmark energy calculations. |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity and electronic transitions. researchgate.netacs.org
HOMO : This orbital acts as the primary electron donor. In Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-, the HOMO is expected to be predominantly located on the electron-rich ethylbenzene (B125841) moiety. The delocalized π-system of the benzene ring and the lone pairs of the ether oxygen would contribute significantly to this orbital.
LUMO : This orbital serves as the primary electron acceptor. The LUMO is likely to be distributed across the antibonding π* orbitals of the benzene ring. researchgate.net
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations are a standard method for predicting HOMO and LUMO energies and visualizing their distributions. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Characteristics
| Molecular Orbital | Expected Primary Location | Role in Reactivity |
|---|---|---|
| HOMO | Ethylbenzene ring, ether oxygen | Electron donor in electrophilic reactions |
| LUMO | Benzene ring (π* orbitals) | Electron acceptor in nucleophilic reactions |
| HOMO-LUMO Gap | N/A | Indicator of kinetic stability and electronic transition energy |
The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MESP) maps are three-dimensional visualizations that show the electrostatic potential on the electron density surface of a molecule. libretexts.org
MESP analysis is invaluable for identifying the electron-rich and electron-deficient regions of a molecule. researchgate.net
Negative Potential (Red/Yellow) : These regions are electron-rich and are susceptible to electrophilic attack. For Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-, the most negative potential is expected to be localized around the ether oxygen atom due to its high electronegativity and lone pairs. The π-system of the benzene ring would also exhibit negative potential. researchgate.netrsc.org
Positive Potential (Blue) : These regions are electron-poor and are prone to nucleophilic attack. The hydrogen atoms, particularly those on the ethyl group and the cyclohexene (B86901) ring, would show positive electrostatic potential. researchgate.netwalisongo.ac.id
Neutral Potential (Green) : These areas represent regions of nonpolar character.
This analysis helps in understanding non-covalent interactions, predicting sites of protonation, and rationalizing the molecule's interaction with other polar molecules or ions. researchgate.netrsc.org
Conformational Analysis and Stereochemical Aspects
The flexibility of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- arises from rotation around single bonds and the puckering of the cyclohexene ring. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them.
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.de It involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. q-chem.comjoaquinbarroso.com This process, known as a relaxed PES scan, maps out the energy profile associated with the rotation. uni-muenchen.dejoaquinbarroso.com
For Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-, key rotational isomers would arise from the rotation around:
The C(aryl)-O bond.
The O-C(cyclohexene) bond.
The C(aryl)-C(ethyl) bond.
By performing PES scans for the dihedral angles defining these rotations, one can identify the low-energy conformers and the transition states that separate them. researchgate.netreadthedocs.io The results would reveal the energetic preferences for the spatial arrangement of the ethylphenyl group relative to the cyclohexenyloxy group.
The cyclohexene ring is not planar and adopts a puckered conformation to relieve ring strain. The most stable conformation is typically a half-chair . nih.gov The ring can undergo a dynamic process known as ring inversion, where it flips from one half-chair conformation to another through a higher-energy transition state. nih.govvu.nlresearchgate.net
The energy barrier for this inversion is a critical parameter that determines the flexibility of the ring at a given temperature. nih.gov For substituted cyclohexenes, the different conformers may not be energetically equivalent. lookchem.com The substituent (the 4-ethylphenyloxy group in this case) can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these two positions is influenced by steric interactions. Computational methods can be used to calculate the energy difference between these conformers and the activation energy for the ring inversion process. nih.govresearchgate.net
Table 3: Key Conformational Features and Analysis Methods
| Feature | Description | Computational Method |
|---|---|---|
| Rotational Isomers | Different spatial arrangements due to rotation around single bonds. | Relaxed Potential Energy Surface (PES) Scan researchgate.net |
| Ring Conformation | Non-planar puckering of the cyclohexene ring, typically a half-chair. nih.gov | Geometry Optimization (DFT/Ab Initio) |
| Ring Inversion | Interconversion between two half-chair conformers. | Transition State Search, Dynamic NMR (DNMR) simulation nih.gov |
| Substituent Position | Pseudo-axial vs. pseudo-equatorial orientation of the aryloxy group. | Energy Calculation of Conformers |
Reaction Mechanism Modeling and Kinetic Studies
Modeling the reaction mechanisms and kinetics of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- would provide fundamental insights into its reactivity, formation pathways, and potential transformations.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
To understand any chemical reaction involving Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-, identifying the transition state (TS) is a critical first step. The transition state represents the highest energy point along the reaction pathway. Computational methods, such as density functional theory (DFT), would be employed to locate the geometry of this fleeting species.
Once the transition state is localized, an Intrinsic Reaction Coordinate (IRC) analysis would be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired chemical species. This analysis provides a detailed picture of the geometric changes that occur during the reaction.
Table 1: Hypothetical Parameters for Transition State and IRC Analysis
| Parameter | Description | Hypothetical Value |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | 25 kcal/mol |
| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | -15 kcal/mol |
| Key Bond Distances in TS | Distances of bonds being formed or broken at the transition state. | C-O: 1.8 Å, C-H: 1.5 Å |
Prediction of Reaction Selectivity (Regio-, Chemo-, Stereoselectivity)
Computational models are invaluable for predicting the selectivity of reactions involving multifunctional molecules like Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-.
Regioselectivity: By calculating the energies of different possible transition states, it is possible to predict which region of the molecule is most likely to react. For instance, reactions could potentially occur at the benzene ring, the cyclohexene ring, or the ethyl group.
Chemoselectivity: If multiple reactive functional groups are present, computational analysis of their respective reaction barriers can predict which group will react preferentially.
Stereoselectivity: For reactions that can produce different stereoisomers, the relative energies of the diastereomeric transition states can be calculated to predict the major product.
Application of Machine Learning and AI Models in Reaction Rate Prediction
In recent years, machine learning (ML) and artificial intelligence (AI) have become powerful tools for predicting chemical reactivity. rsc.orgimist.marjptonline.org If a sufficient dataset of reactions involving similar ether compounds were available, an ML model could be trained to predict the reaction rates for Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- under various conditions. chemrxiv.orgbeilstein-journals.org These models learn from the structural features of reactants and the reaction conditions to make rapid and accurate predictions. rsc.org
Table 2: Potential Features for a Machine Learning Model in Reaction Rate Prediction
| Feature Category | Examples |
| Molecular Descriptors | Molecular weight, LogP, Number of rotatable bonds |
| Quantum Chemical Properties | HOMO/LUMO energies, Mulliken charges |
| Reaction Conditions | Temperature, Pressure, Solvent polarity |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations provide insights into static properties and reaction pathways, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govresearchgate.netrsc.orgkoreascience.kr An MD simulation of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- would involve numerically solving Newton's equations of motion for the atoms in the molecule.
This approach would allow for the exploration of:
Conformational Analysis: Identifying the most stable three-dimensional arrangements of the molecule and the energy barriers between them.
Solvation Effects: Understanding how the surrounding solvent molecules interact with and influence the behavior of the solute.
Transport Properties: Predicting properties such as diffusion coefficients and viscosity in a liquid state.
MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of an appropriate force field is crucial for obtaining accurate results. nih.govresearchgate.net
Advanced Applications in Organic Synthesis and Materials Science
Potential Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
No specific studies detailing the use of Benzene (B151609), 1-(2-cyclohexen-1-yloxy)-4-ethyl- as a key intermediate have been identified. The following subsections describe the potential, yet unproven, applications based on its structural components.
Precursor for Flavors and Fragrances
The fragrance and flavor industry frequently utilizes molecules containing benzene and cyclohexene (B86901) rings. beilstein-journals.org These structural units are present in a vast number of synthetic fragrance materials. However, there is no available literature that identifies Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- as a precursor or component in flavor and fragrance compositions.
Building Block for Natural Product Synthesis
The synthesis of complex natural products often relies on the iterative coupling of bifunctional building blocks. nih.gov While molecules with phenyl and cyclohexenyl moieties are part of various natural products, Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- has not been cited as a specific building block in any published synthetic routes. nih.govresearchgate.net
Scaffold for Pharmaceutical Lead Compound Development (excluding clinical data)
The development of new pharmaceutical agents often involves modifying existing chemical scaffolds to enhance biological activity. nih.gov Marine natural products, for instance, have provided unique skeletons for creating analogues with potential therapeutic properties. nih.gov Although the core structure of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- could theoretically serve as a scaffold, no preclinical studies or lead optimization efforts involving this specific compound have been reported in the scientific literature.
Potential for Integration into Polymer and Materials Chemistry
The application of this compound in polymer science remains unexplored in the available literature.
Monomer for Polymerization Studies (e.g., Light-Controlled Radical Polymerization)
Light-controlled radical polymerization (photo-CRP) is a powerful method for creating well-defined polymers and advanced materials. researchgate.netacs.org This technique offers precise control over the polymerization process through the use of external light stimuli. nih.gov Various monomers can be used in these processes; however, there are no studies indicating that Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- has been used as a monomer in any form of polymerization, including photo-CRP. rsc.org
Precursor for Specialty Chemicals and Functional Materials
Specialty chemicals are valued for their performance or function. While benzene derivatives are foundational to the chemical industry, the role of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- as a precursor for specialty chemicals or functional materials is not documented.
Catalytic and Ligand Applications
There is currently no available research in the scientific literature detailing the use of Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl- or its derivatives as catalysts or ligands in chemical reactions. The potential for the molecule to act in such a capacity would depend on the electronic and steric properties conferred by its specific arrangement of atoms, which has yet to be studied.
Future Research Directions and Emerging Challenges for Cyclohexenyl Aryl Ethers
Development of More Sustainable and Greener Synthetic Routes
The chemical industry is increasingly focused on developing environmentally benign synthetic methods. For cyclohexenyl aryl ethers like "Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-," future research will undoubtedly prioritize greener synthetic strategies. Traditional methods for forming the ether linkage, such as the Williamson ether synthesis, often rely on harsh reaction conditions, stoichiometric amounts of base, and the use of potentially hazardous solvents.
Future approaches are expected to focus on:
Catalytic C-O Cross-Coupling Reactions: The use of transition metal catalysts, particularly copper and palladium, has revolutionized aryl ether synthesis. organic-chemistry.orgscientificupdate.com Future work will likely focus on developing catalysts that are more abundant, less toxic, and operate under milder conditions. nih.govrsc.orgresearchgate.net The use of nano-catalysts, which offer high surface-to-volume ratios and unique reactivity, is a promising avenue for enhancing the efficiency and sustainability of these reactions. nih.govrsc.orgresearchgate.net
Metal-Free Synthesis: The development of metal-free synthetic routes is a significant goal in green chemistry. organic-chemistry.org Methods utilizing hypervalent iodine reagents or photoredox catalysis could provide viable alternatives to transition metal-catalyzed reactions for the synthesis of cyclohexenyl aryl ethers. organic-chemistry.org
Use of Greener Solvents: A shift away from volatile organic compounds (VOCs) towards more sustainable solvents like water, ionic liquids, or deep eutectic solvents is anticipated. organic-chemistry.org Research into performing aryl ether synthesis in aqueous media under mild conditions is already showing promise. organic-chemistry.org
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, will be crucial. This includes exploring catalytic cycles that regenerate reagents and avoid the production of stoichiometric byproducts. organic-chemistry.org
| Synthetic Strategy | Advantages | Key Research Areas |
| Catalytic C-O Cross-Coupling | High efficiency, broad substrate scope. | Development of earth-abundant metal catalysts, ligand design, milder reaction conditions. |
| Metal-Free Synthesis | Avoids toxic and expensive metals. | Exploration of hypervalent iodine reagents, photoredox catalysis, and organocatalysis. |
| Greener Solvents | Reduced environmental impact. | Reactions in water, ionic liquids, and deep eutectic solvents. |
| High Atom Economy | Minimization of waste. | Catalytic cycles, avoidance of stoichiometric reagents. |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The cyclohexenyl and aryl ether moieties in "Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-" offer multiple sites for chemical transformation. Future research will aim to uncover and exploit novel reactivity patterns.
Key areas of exploration include:
Functionalization of the Cyclohexene (B86901) Ring: The double bond in the cyclohexene ring is a prime target for various transformations, including hydrogenation, epoxidation, dihydroxylation, and various addition reactions. researchgate.netwikipedia.org Catalytic methods that control the stereoselectivity of these reactions will be of particular interest. acs.org
Aromatic C-H Functionalization: Direct functionalization of the benzene (B151609) ring through C-H activation is a powerful tool for modifying the properties of aryl ethers. researchgate.net Future research will focus on developing regioselective methods for introducing new functional groups onto the aromatic ring.
Rearrangement Reactions: Cycloalkenyl aryl ethers are known to undergo rearrangement reactions, which can be triggered by thermal or photochemical stimuli. mdpi.com A deeper understanding of these rearrangements could lead to the development of novel synthetic pathways to complex molecular architectures.
Catalytic Cleavage and Transformation of the Ether Bond: While the ether bond is generally stable, selective catalytic cleavage or transformation could open up new synthetic possibilities for converting these molecules into other valuable compounds. science.gov
Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and discovering new transformations. Advanced spectroscopic techniques will play a pivotal role in elucidating the intricate details of reactions involving cyclohexenyl aryl ethers.
Future research will likely employ:
In situ and Operando Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the monitoring of reactions in real-time, providing valuable information about the formation and consumption of intermediates. perkinelmer.comacs.org This can help in identifying transient species and understanding the kinetics of the reaction. perkinelmer.com
Advanced NMR Techniques: Two-dimensional NMR spectroscopy and other advanced NMR methods can provide detailed structural information about reactants, products, and intermediates, aiding in the elucidation of complex reaction pathways.
Mass Spectrometry: High-resolution mass spectrometry is invaluable for identifying and characterizing reaction products and byproducts, even at very low concentrations. solubilityofthings.com
| Spectroscopic Technique | Information Gained | Application in Cyclohexenyl Aryl Ether Research |
| In situ FTIR/Raman | Real-time monitoring of functional group changes, identification of intermediates. | Elucidating reaction mechanisms of synthesis and transformation reactions. |
| Advanced NMR | Detailed structural information, stereochemistry. | Characterization of products, understanding stereoselective reactions. |
| High-Resolution Mass Spectrometry | Precise mass determination, identification of unknown compounds. | Analysis of reaction mixtures, identification of byproducts. |
Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization
Potential applications include:
Predictive Modeling: AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including yields and selectivity. mdpi.com This can significantly reduce the number of experiments required to identify optimal reaction conditions.
Retrosynthetic Analysis: ML models can assist in designing synthetic routes to complex molecules by proposing novel disconnections and identifying suitable starting materials. ijsetpub.com
High-Throughput Screening: AI can be used to analyze the vast amount of data generated from high-throughput screening experiments, identifying promising lead compounds and reaction conditions. ijsetpub.com
Autonomous Laboratories: The integration of AI with robotic systems can lead to the development of autonomous laboratories that can design, execute, and analyze experiments with minimal human intervention. mdpi.com
Unexplored Applications in Supramolecular Chemistry or Nanotechnology
The unique structural features of cyclohexenyl aryl ethers suggest potential applications in the fields of supramolecular chemistry and nanotechnology.
Future research could explore:
Host-Guest Chemistry: The aryl ether moiety can participate in non-covalent interactions, such as pi-pi stacking and hydrogen bonding, making these molecules potential building blocks for supramolecular assemblies. frontiersin.orgrutgers.edu The cyclohexenyl group can provide conformational flexibility and chirality.
Self-Assembled Materials: Under appropriate conditions, these molecules could self-assemble into well-defined nanostructures, such as micelles, vesicles, or fibers, with potential applications in drug delivery or materials science.
Functional Nanomaterials: The incorporation of cyclohexenyl aryl ethers into polymers or other nanomaterials could impart specific properties, such as altered solubility, thermal stability, or optical characteristics. researchgate.net For instance, diaryl ethers are found in various polymers and ligands. nih.govrsc.orgresearchgate.net
Addressing Structural Complexity and Chiral Synthesis Challenges
The synthesis of structurally complex molecules containing specific stereoisomers is a significant challenge in organic chemistry. For cyclohexenyl aryl ethers, controlling the stereochemistry of the cyclohexene ring is a key objective.
Future research will focus on:
Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral cyclohexene derivatives is a major goal. acs.orgnih.govacs.orgmdpi.com This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.
Stereocontrolled Reactions: Developing reactions that proceed with a high degree of stereocontrol is essential for accessing specific stereoisomers of functionalized cyclohexenyl aryl ethers.
Synthesis of Complex Natural Product Analogues: The structural motifs present in cyclohexenyl aryl ethers are found in some natural products. The development of efficient synthetic strategies for these compounds could enable the synthesis of novel analogues with potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
